5,8-Dibromoquinoxaline
Overview
Description
5,8-Dibromoquinoxaline is a chemical compound with the molecular formula C8H4Br2N2 . It has an average mass of 287.939 Da and a mono-isotopic mass of 285.874115 Da .
Synthesis Analysis
The synthesis of 5,8-Dibromoquinoxaline involves a reaction with bromine in acetonitrile for 25 hours under reflux conditions in an inert atmosphere . The reaction is monitored by TLC or 1H NMR spectroscopy . After the desired time, the reaction mixture is allowed to cool to room temperature and the solvent is removed under reduced pressure . The mixture is then diluted with a saturated solution of sodium carbonate and extracted with ethyl acetate . The combined organic layers are washed with water, dried over Na2SO4, and concentrated . The crude product is then purified .Molecular Structure Analysis
The molecular structure of 5,8-Dibromoquinoxaline consists of a quinoxaline core, which is a type of heterocyclic compound . This core is substituted at the 5 and 8 positions with bromine atoms .Chemical Reactions Analysis
5,8-Dibromoquinoxaline can undergo various chemical reactions. For example, it can be used in the synthesis of conjugated polymers via the alternate copolymerization of the electron-donating monomer benzodithiophene (BDT) and three different electron-accepting monomers .Physical And Chemical Properties Analysis
5,8-Dibromoquinoxaline is a solid substance with a melting point of 198-203°C (dec.) . It has a predicted boiling point of 352.5±37.0 °C and a predicted density of 2.022±0.06 g/cm3 . It should be stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications
Anion Sensing
5,8-Diaryl-2,3-dipyrrolylquinoxaline materials, including derivatives of 5,8-Dibromoquinoxaline, have been studied for their unique anion sensing properties. These materials demonstrate anion-induced changes in color and fluorescence quenching, acting as potential sensors for inorganic anions. They have a particular affinity for fluoride and dihydrogenpyrophosphate. In a polyurethane matrix, these sensors allow for colorimetric screening of aqueous anion solutions, showcasing their utility in chemical sensing and analysis (Aldakov, Palacios, & Anzenbacher, 2005).
Anticancer and Antiproliferative Studies
5,8-Dibromoquinoxaline derivatives have been explored for their potential in anticancer therapies. For example, new quinoxaline-based derivatives have been designed and synthesized, targeting PARP-1 inhibition. These derivatives demonstrate significant antiproliferative properties, with certain compounds inducing cell growth arrest, programmed apoptosis, and an increase in the autophagic process in cancer cell lines. This research highlights the potential of 5,8-Dibromoquinoxaline derivatives as frameworks for discovering new potent anticancer agents targeting the PARP-1 enzyme (Syam et al., 2022).
Neuroprotective Applications
Studies on 8-hydroxyquinoline derivatives, related to 5,8-Dibromoquinoxaline, have shown potential for the treatment of neurodegenerative diseases like Alzheimer's disease. These compounds exhibit significant inhibitory effects against Aβ1-42 aggregation, possess antioxidant properties, and are capable of chelating biometals. They also demonstrate protective effects against oxidative toxins and show the ability to penetrate the blood-brain barrier, indicating their potential as neuroprotective agents (Yang et al., 2018).
Antiparasitic and Antimicrobial Properties
8-Aminoquinoline derivatives, a class to which 5,8-Dibromoquinoxaline relates, have demonstrated broad antiparasitic activities. These compounds are effective against various stages of malaria parasites and can block the transmission of the disease to mosquito vectors. They show high potency against both exoerythrocytic and erythrocytic forms of malaria parasites, positioning them as promising agents in malaria elimination campaigns (Miranda et al., 2014).
Safety And Hazards
5,8-Dibromoquinoxaline is classified as Acute toxicity - Category 3, Oral; Skin irritation, Category 2; Serious eye damage, Category 1; Specific target organ toxicity – single exposure, Category 3 . It is toxic if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
5,8-dibromoquinoxaline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2N2/c9-5-1-2-6(10)8-7(5)11-3-4-12-8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPZBXKVJNVNNET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1Br)N=CC=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60467892 | |
Record name | 5,8-dibromoquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60467892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,8-Dibromoquinoxaline | |
CAS RN |
148231-12-3 | |
Record name | 5,8-dibromoquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60467892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,8-Dibromoquinoxaline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.